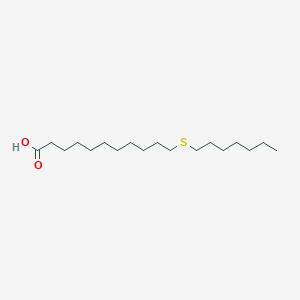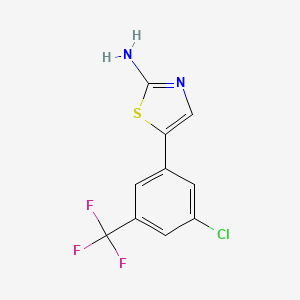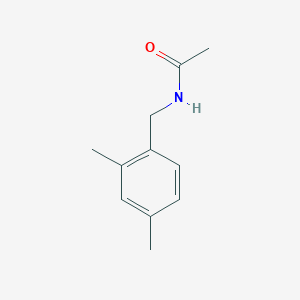
n-(2,4-Dimethylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylbenzyl)acetamide: is an organic compound with the molecular formula C10H13NO. It is a derivative of acetamide where the hydrogen atom of the amide group is replaced by a 2,4-dimethylbenzyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-Alkylation of Acetamide: One common method involves the N-alkylation of acetamide with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Ritter Reaction: Another method involves the Ritter reaction, where 2,4-dimethylbenzyl alcohol reacts with acetonitrile in the presence of a strong acid like sulfuric acid to form the desired acetamide.
Industrial Production Methods: Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactions are optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,4-Dimethylbenzyl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Corresponding substituted products
Applications De Recherche Scientifique
Chemistry: N-(2,4-Dimethylbenzyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound in the development of enzyme inhibitors.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2,4-Dimethylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
N-(2,4-Dichlorobenzyl)acetamide: Similar in structure but with chlorine atoms instead of methyl groups.
N-(2,4-Dimethoxybenzyl)acetamide: Contains methoxy groups instead of methyl groups.
N-Benzylacetamide: Lacks the methyl groups on the benzyl ring.
Uniqueness: N-(2,4-Dimethylbenzyl)acetamide is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
74564-04-8 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-[(2,4-dimethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-11(9(2)6-8)7-12-10(3)13/h4-6H,7H2,1-3H3,(H,12,13) |
Clé InChI |
BPOSXEWZYFTEHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CNC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)
![1-[(8R,9R,10S,13S,14S)-1,2,3,4,5,6,7,8,9,10,11,12,14,15-tetradecahydrocyclopenta[a]phenanthren-13-yl]but-3-en-1-ol](/img/structure/B14019140.png)
![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)

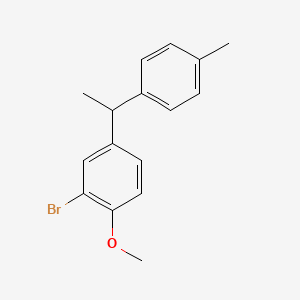
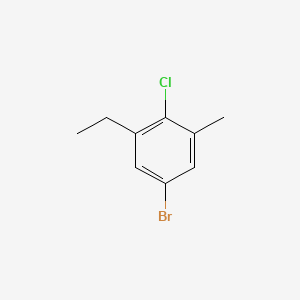
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
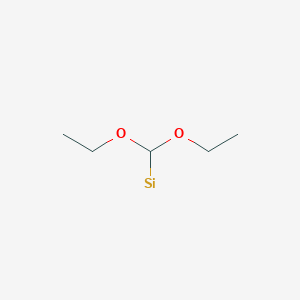
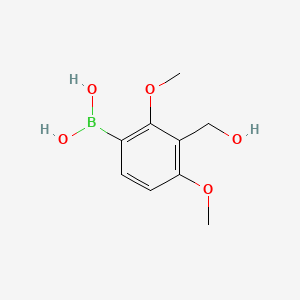
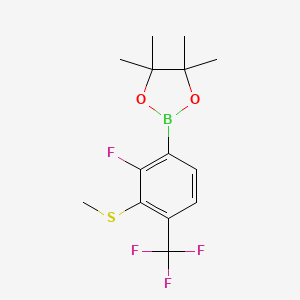
![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
